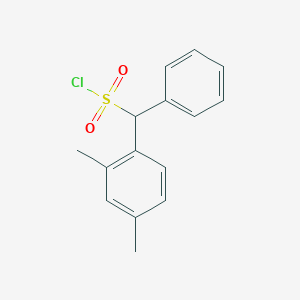

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride

説明

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a methane backbone substituted with a 2,4-dimethylphenyl group and a phenyl group. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used for introducing sulfonate groups or as electrophilic reagents in substitution reactions. The presence of electron-donating methyl groups on the aromatic ring may modulate its electrophilicity and stability compared to halogenated counterparts .

特性

分子式 |

C15H15ClO2S |

|---|---|

分子量 |

294.8 g/mol |

IUPAC名 |

(2,4-dimethylphenyl)-phenylmethanesulfonyl chloride |

InChI |

InChI=1S/C15H15ClO2S/c1-11-8-9-14(12(2)10-11)15(19(16,17)18)13-6-4-3-5-7-13/h3-10,15H,1-2H3 |

InChIキー |

IOOOJYZLMUYNHX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)Cl)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: It can be reduced to form sulfides or thiols under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfides and Thiols: Formed from reduction reactions.

科学的研究の応用

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

類似化合物との比較

Substituent Effects on Reactivity

- Halogenated Derivatives (Cl, F, Br): Compounds like (2,4-Dichlorophenyl)methanesulfonyl chloride and (2-Chloro-4-fluorophenyl)methanesulfonyl chloride exhibit heightened electrophilicity due to electron-withdrawing halogens, accelerating nucleophilic substitutions (e.g., with amines or alcohols) . In contrast, the methyl groups in the target compound are electron-donating, likely reducing its reactivity compared to halogenated analogs.

- Methyl vs. Halogen-Methyl Hybrids: The (4-Bromo-2-methylphenyl) derivative () demonstrates how methyl groups can sterically hinder reactions despite bromine’s electron-withdrawing effects. For the target compound, the 2,4-dimethylphenyl group may similarly introduce steric bulk, further slowing reactions compared to purely halogenated analogs .

Physical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight is expected to exceed that of mono-substituted analogs (e.g., 208.63 g/mol for the 4-fluoro derivative) due to its additional phenyl and methyl groups. Increased hydrophobicity from aromatic rings may reduce solubility in polar solvents compared to halogenated derivatives .

生物活性

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride is a sulfonyl chloride compound known for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

- Molecular Formula : C13H13ClO2S

- Molecular Weight : 270.76 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as a sulfonating agent. This compound can modify proteins and other biomolecules through sulfonation, leading to changes in their function and activity. The mechanism involves:

- Electrophilic Attack : The sulfonyl chloride group can react with nucleophilic sites on proteins or nucleic acids.

- Enzyme Inhibition : By modifying active sites of enzymes, it can inhibit their activity, which is crucial in therapeutic contexts.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interfere with bacterial growth by inhibiting essential metabolic pathways.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 50 | Antibacterial |

| Sulfanilamide | 20 | Antibacterial |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound.

Case Studies

- Case Study on Antimicrobial Efficacy : A study involving various sulfonamide derivatives found that this compound exhibited potent activity against multi-drug resistant bacterial strains, with an MIC comparable to established antibiotics .

- Case Study on Enzyme Inhibition : Research indicated that the compound inhibited cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition was quantified using enzyme assays showing a dose-dependent response .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Dimethyl Substitution : The presence of methyl groups on the phenyl ring enhances lipophilicity and bioavailability.

- Sulfonamide Group : Essential for interacting with biological targets and facilitating the desired pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。